![molecular formula C10H19NO2 B8061618 (R)-Pyrrolidin-2-yl-acetic acid tert-butyl ester](/img/structure/B8061618.png)
(R)-Pyrrolidin-2-yl-acetic acid tert-butyl ester
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Overview
Description
“®-Pyrrolidin-2-yl-acetic acid tert-butyl ester” is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.27 . It is also known by its IUPAC name, tert-butyl ®-2-(pyrrolidin-2-yl)acetate .
Molecular Structure Analysis
The molecular structure of “®-Pyrrolidin-2-yl-acetic acid tert-butyl ester” can be analyzed using various computational methods . Tools like GROMACS, AMBER, CHARMM-GUI, and NAMD are widely used for molecular dynamics (MD) simulations that can provide precise information on the motions and flexibility of a molecule .Physical And Chemical Properties Analysis
“®-Pyrrolidin-2-yl-acetic acid tert-butyl ester” has a molecular weight of 185.26 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.properties
IUPAC Name |
tert-butyl 2-[(2R)-pyrrolidin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)7-8-5-4-6-11-8/h8,11H,4-7H2,1-3H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXGOHFUKJHAJB-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H]1CCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Pyrrolidin-2-yl-acetic acid tert-butyl ester |
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